2-(Pyridin-2-yl)ethane-1-sulfonamide
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Overview
Description
2-(Pyridin-2-yl)ethane-1-sulfonamide is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol It is characterized by the presence of a pyridine ring attached to an ethane sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)ethane-1-sulfonamide typically involves the reaction of pyridine-2-ethanol with sulfonamide under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the sulfonamide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-2-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)ethane-1-sulfonamide: Similar structure but with the pyridine ring attached at the 4-position.
2-(Pyridin-3-yl)ethane-1-sulfonamide: Pyridine ring attached at the 3-position.
2-(Pyridin-2-yl)ethane-1-sulfonic acid: Sulfonic acid derivative instead of sulfonamide.
Uniqueness
2-(Pyridin-2-yl)ethane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-pyridin-2-ylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-12(10,11)6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHJUIQESWUGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776287-41-3 |
Source
|
Record name | 2-(pyridin-2-yl)ethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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